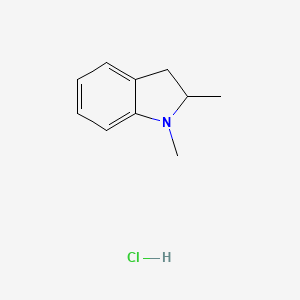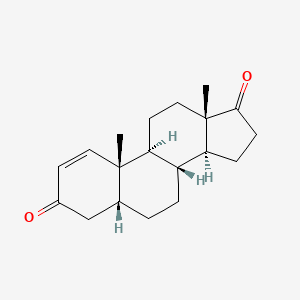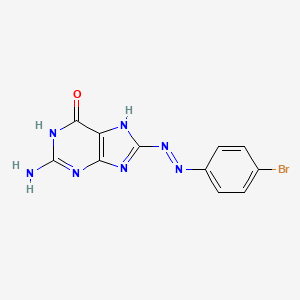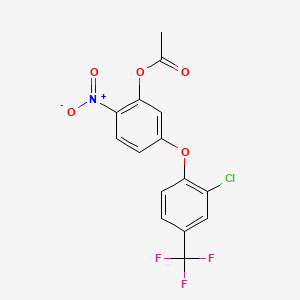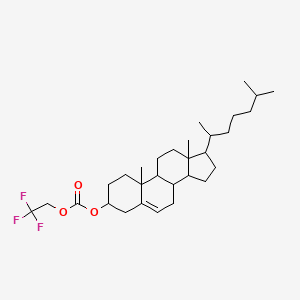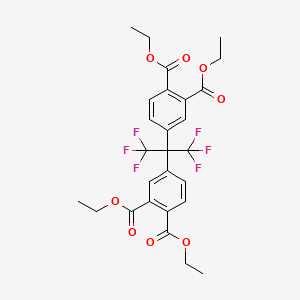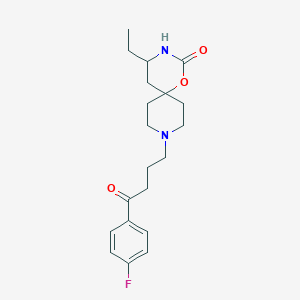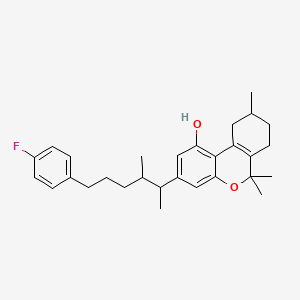![molecular formula C34H41NO7S B13415252 8-({[4-(4-[4-(Hydroxymethyl)phenyl]-6-{[(2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}amino)-8-oxooctanoic acid CAS No. 5219-59-0](/img/structure/B13415252.png)
8-({[4-(4-[4-(Hydroxymethyl)phenyl]-6-{[(2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}amino)-8-oxooctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-({[4-(4-[4-(Hydroxymethyl)phenyl]-6-{[(2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}amino)-8-oxooctanoic acid is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, sulfanyl, and dioxane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-({[4-(4-[4-(Hydroxymethyl)phenyl]-6-{[(2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}amino)-8-oxooctanoic acid involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the dioxane ring, followed by the introduction of the hydroxymethyl and methoxyphenyl groups. The final steps involve the formation of the oxooctanoic acid moiety and the coupling of the various fragments under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
8-({[4-(4-[4-(Hydroxymethyl)phenyl]-6-{[(2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}amino)-8-oxooctanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The methoxy and sulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield carboxylic acids, while reduction of the oxo group can produce alcohols.
Scientific Research Applications
8-({[4-(4-[4-(Hydroxymethyl)phenyl]-6-{[(2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}amino)-8-oxooctanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-({[4-(4-[4-(Hydroxymethyl)phenyl]-6-{[(2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}amino)-8-oxooctanoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxyphenyl groups may interact with enzymes or receptors, modulating their activity. The dioxane ring and oxooctanoic acid moiety may also play roles in the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-{[4-(Hydroxymethyl)phenoxy]methyl}phenol: Shares the hydroxymethyl and phenyl groups but lacks the dioxane and oxooctanoic acid moieties.
Methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups but different overall structures.
Uniqueness
8-({[4-(4-[4-(Hydroxymethyl)phenyl]-6-{[(2-methoxyphenyl)sulfanyl]methyl}-1,3-dioxan-2-yl)phenyl]methyl}amino)-8-oxooctanoic acid is unique due to its combination of functional groups and complex structure, which confer specific chemical and biological properties not found in simpler analogs.
Properties
CAS No. |
5219-59-0 |
|---|---|
Molecular Formula |
C34H41NO7S |
Molecular Weight |
607.8 g/mol |
IUPAC Name |
8-[[4-[4-[4-(hydroxymethyl)phenyl]-6-[(2-methoxyphenyl)sulfanylmethyl]-1,3-dioxan-2-yl]phenyl]methylamino]-8-oxooctanoic acid |
InChI |
InChI=1S/C34H41NO7S/c1-40-29-8-6-7-9-31(29)43-23-28-20-30(26-16-14-25(22-36)15-17-26)42-34(41-28)27-18-12-24(13-19-27)21-35-32(37)10-4-2-3-5-11-33(38)39/h6-9,12-19,28,30,34,36H,2-5,10-11,20-23H2,1H3,(H,35,37)(H,38,39) |
InChI Key |
UISAHUKUYIUYBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1SCC2CC(OC(O2)C3=CC=C(C=C3)CNC(=O)CCCCCCC(=O)O)C4=CC=C(C=C4)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


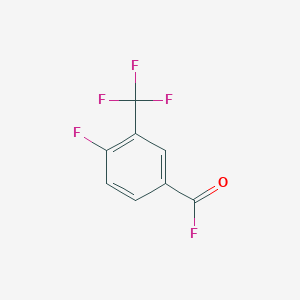
![N-[4-[Acetyl-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]acetamide (Diacetylsulfadimidine; Diacetylsulfamethazine)](/img/structure/B13415191.png)
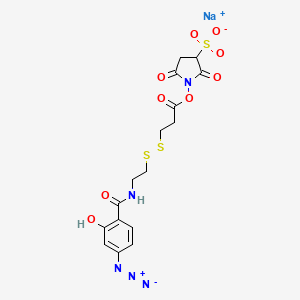

![N-[2-Hydroxy-5-[(1S)-1-hydroxy-2-[[(1S)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]acetamide](/img/structure/B13415204.png)
